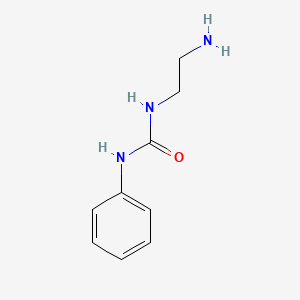

1-(2-Aminoethyl)-3-phenylurea

Description

BenchChem offers high-quality 1-(2-Aminoethyl)-3-phenylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Aminoethyl)-3-phenylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKMURMKJCXVIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506742 |

Source

|

| Record name | N-(2-Aminoethyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-01-1 |

Source

|

| Record name | N-(2-Aminoethyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight of N-(2-Aminoethyl)-N'-phenylurea

The following technical guide provides an in-depth analysis of N-(2-Aminoethyl)-N'-phenylurea , a bifunctional organic scaffold utilized in medicinal chemistry and fragment-based drug design.

Molecular Architecture, Synthesis, and Pharmacophore Profiling[1]

Executive Summary

N-(2-Aminoethyl)-N'-phenylurea (CAS: 53673-01-1) is a heterofunctional building block characterized by a central urea moiety flanked by a lipophilic phenyl ring and a hydrophilic ethylamine chain.[1] In drug development, this compound serves as a critical "linker-pharmacophore" hybrid.[1] The urea group acts as a hydrogen bond donor/acceptor motif capable of engaging active site residues (e.g., Asp, Glu, backbone carbonyls), while the terminal primary amine provides a reactive handle for further derivatization—making it ideal for the synthesis of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and proteolysis-targeting chimeras (PROTACs).[1]

Molecular Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | 1-(2-Aminoethyl)-3-phenylurea |

| Common Synonyms | N-(2-Aminoethyl)-N'-phenylurea; Phenylaminoethylurea |

| CAS Registry Number | 53673-01-1 |

| PubChem CID | 12681829 |

| SMILES | C1=CC=C(C=C1)NC(=O)NCCN |

| InChIKey | YZKMURMKJCXVIE-UHFFFAOYSA-N |

Molecular Weight & Formula

The molecular weight calculations below distinguish between the average weight (used for stoichiometry) and the monoisotopic mass (critical for high-resolution mass spectrometry validation).

| Property | Value | Calculation Basis |

| Molecular Formula | C₉H₁₃N₃O | Stoichiometric Count |

| Average Molecular Weight | 179.22 g/mol | Standard Atomic Weights (C=12.01, H=1.008, N=14.007, O=15.999) |

| Monoisotopic Mass | 179.10586 Da | ¹²C, ¹H, ¹⁴N, ¹⁶O Isotopes |

| Exact Mass | 179.106 Da | High-Res MS Target |

Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the urea core as the structural pivot point.

[1]

Physicochemical Profile (In Silico)

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays. The data below suggests this molecule possesses high oral bioavailability potential (Lipinski compliant) and good water solubility due to the ionizable amine and polar urea group.[1]

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | ~0.3 - 0.8 | Hydrophilic; likely high aqueous solubility.[1] |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Good membrane permeability (TPSA < 140 Ų).[1] |

| H-Bond Donors | 3 (2 Urea NH + 1 Amine NH₂) | High capacity for receptor binding.[1] |

| H-Bond Acceptors | 2 (1 Carbonyl O + 1 Amine N) | Facilitates water solubility.[1] |

| Rotatable Bonds | 3 | Flexible linker; adaptable to binding pockets.[1] |

| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH (cationic).[1] |

Synthetic Methodology

Reaction Mechanism

The synthesis relies on the nucleophilic addition of a diamine to an isocyanate. To ensure the formation of the mono-substituted urea (Target) rather than the symmetric di-urea (Impurity), the reaction kinetics must be controlled by using a large excess of the diamine.[1]

Reaction Equation:

Step-by-Step Protocol

This protocol is designed for high purity (>98%) suitable for biological screening.[1]

-

Reagent Preparation:

-

Execution:

-

Dissolve Ethylenediamine (Reactant B) in DCM in a round-bottom flask under Nitrogen atmosphere. Cool to 0°C.[1]

-

Dissolve Phenyl Isocyanate (Reactant A) in a separate volume of DCM.[1]

-

Dropwise Addition: Slowly add the Isocyanate solution to the amine solution over 30–60 minutes. Rapid addition favors di-urea formation.[1]

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

-

Work-up & Purification:

-

Filtration: If a white precipitate forms (likely di-urea byproduct), filter it off.[1]

-

Extraction: Wash the organic layer with water to remove excess ethylenediamine.[1] Caution: The product is water-soluble; use a minimal amount of brine or perform a back-extraction.[1]

-

Acid-Base Extraction (Recommended): Extract the organic phase with 1M HCl.[1] The product (amine) moves to the aqueous phase; non-basic impurities (di-urea) stay in organic.[1] Neutralize the aqueous phase with NaOH and extract back into DCM.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Structural Characterization (Validation)

To certify the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 8.50 ppm (s, 1H): Urea -NH- attached to Phenyl (Deshielded).[1]

-

δ 7.40 – 6.90 ppm (m, 5H): Aromatic Phenyl protons.[1]

-

δ 6.10 ppm (t, 1H): Urea -NH- attached to Ethyl (Couples with CH₂).[1]

-

δ 3.10 ppm (q, 2H): Methylene -CH₂- adjacent to Urea.[1]

-

δ 2.65 ppm (t, 2H): Methylene -CH₂- adjacent to Amine.[1]

-

δ 1.50 ppm (br s, 2H): Primary -NH₂ (Exchangeable with D₂O).[1]

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Target Ion [M+H]⁺: 180.11 m/z.

-

Fragmentation: Loss of ammonia (-17) or cleavage at the urea bond may be observed at higher collision energies.[1]

Applications in Drug Discovery[1][9][10]

Pharmacophore Features

The phenylurea motif is a privileged scaffold in medicinal chemistry, often functioning as a hydrophobic anchor (phenyl) connected to a hydrogen-bonding network (urea).[1]

-

Kinase Inhibition: Urea groups often bind to the "gatekeeper" region or the DFG-motif in kinases (e.g., Sorafenib analogues).[1]

-

Epoxide Hydrolase Inhibition: 1,3-disubstituted ureas are classic pharmacophores for soluble Epoxide Hydrolase (sEH) inhibitors, where the urea carbonyl coordinates with the enzyme's catalytic tyrosine residues.[1]

Fragment-Based Drug Design (FBDD)

N-(2-Aminoethyl)-N'-phenylurea serves as an excellent "fragment" for FBDD campaigns.[1]

-

Linker Utility: The terminal amine allows for amide coupling with carboxylic acids or sulfonylation, enabling the rapid generation of libraries (e.g., Phenylurea-Linker-Warhead).[1]

-

PROTACs: This molecule can serve as a linker connecting an E3 ligase ligand to a protein of interest (POI) ligand, where the urea provides rigidity and solubility.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12681829, N-(2-Aminoethyl)-N'-phenylurea. Retrieved from [Link]

-

Mague, J. T., & Mohamed, S. K. (2012). Crystal structure of 1-(2-aminophenyl)-3-phenylurea (Structural analogue analysis).[1] Acta Crystallographica Section E, 68(Pt 3), o887. Retrieved from [Link]

Sources

The Biological Activity of Aminoethyl Phenylurea Derivatives: Mechanisms, Therapeutic Potential, and Agrochemical Applications

Executive Summary

As a Senior Application Scientist specializing in pharmacophore optimization, I frequently encounter the phenylurea scaffold in both hit-to-lead medicinal chemistry and agrochemical development. While the classical phenylurea core provides a rigid, planar hydrogen-bonding network, the specific introduction of an aminoethyl linker transforms it into a highly versatile molecule. This flexible, basic appendage can be protonated at physiological pH, enabling critical solvent-exposed electrostatic interactions and salt-bridge formations.

This technical whitepaper dissects the biological activity of aminoethyl phenylurea derivatives, exploring their pleiotropic applications ranging from oncology (LIM kinase inhibition) to agrochemistry (cytokinin-like phytoactivity) and metabolic disease management.

Structural Pharmacology: The Aminoethyl Advantage

The biological efficacy of the aminoethyl phenylurea scaffold is rooted in its unique structural thermodynamics. The urea moiety acts as a bidentate hydrogen bond donor and a single acceptor, anchoring the molecule into hydrophobic pockets (such as the kinase hinge region). However, purely hydrophobic ureas often suffer from poor aqueous solubility and high plasma protein binding.

By substituting the urea nitrogen with an aminoethyl group, we achieve two critical outcomes:

-

Enhanced Solvation: The terminal amine increases aqueous solubility, improving the pharmacokinetic (PK) profile.

-

Target Selectivity: The flexible ethyl linker allows the amine to reach out of deep binding pockets to interact with surface-level acidic residues, driving target specificity.

Figure 1: Pleiotropic biological activities of the aminoethyl phenylurea scaffold.

Medicinal Chemistry & Oncology: LIM Kinase Inhibition

Mechanistic Overview

In oncology, controlling tumor metastasis requires targeting actin cytoskeletal dynamics. Aminoethyl-substituted bis-aryl ureas have emerged as highly potent and selective inhibitors of LIM kinase (Limk) , an enzyme that regulates actin depolymerization via cofilin phosphorylation[1].

Structure-Activity Relationship (SAR) studies reveal that substituting the urea NH group with an aminoethyl moiety dramatically enhances biochemical potency. The aminoethyl group extends into the solvent-exposed channel of Limk, avoiding the steric clashes that typically occur with bulkier substitutions in off-target kinases like ROCK-II. This results in sub-micromolar IC50 values, with optimized derivatives reaching potencies near 100 nM[1].

Self-Validating Protocol: TR-FRET Biochemical Kinase Assay

To accurately evaluate the IC50 of novel aminoethyl phenylurea derivatives against Limk, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

-

Step 1: Enzyme-Inhibitor Pre-incubation.

-

Action: Incubate recombinant Limk1 with the aminoethyl phenylurea derivative for 30 minutes.

-

Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the reaction begins, preventing artificially inflated IC50 values common with slow-binding inhibitors.

-

-

Step 2: ATP Addition at Apparent

.-

Action: Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant (

) for Limk1, alongside the peptide substrate. -

Causality: Running the assay at the ATP

ensures maximum sensitivity to competitive inhibitors (like phenylureas) while reflecting physiological ATP competition. If ATP is too high, it will outcompete the inhibitor; if too low, the assay lacks physiological relevance.

-

-

Step 3: Quench and Detection.

-

Action: Add EDTA and the europium-labeled anti-phospho antibody.

-

Causality: EDTA chelates

, instantly halting kinase activity to prevent signal drift during plate reading.

-

-

Self-Validation Check: The assay plate must include a Z'-factor calculation using a robust positive control (e.g., Staurosporine) and a negative control (DMSO vehicle). A Z' > 0.5 validates the assay's dynamic range, proving that the observed inhibition is a true pharmacological effect and not an artifact of assay variability.

Figure 2: Self-validating TR-FRET workflow for evaluating Limk inhibition.

Agrochemical Applications: Cytokinin-like Phytoactivity

Mechanistic Overview

Beyond human health, aminoethyl phenylureas are critical in modern agriculture. Ethylenediurea (EDU) —formally N-[2-(2-oxoimidazolidin-1-yl)ethyl]-N′-phenylurea—is a specialized derivative that functions as a synthetic cytokinin[2].

As tropospheric ozone (

Self-Validating Protocol: In Vivo Phytoactivity Evaluation under Ozone Stress

-

Step 1: Seed Pre-treatment & Germination.

-

Action: Soak seeds in standardized EDU derivative solutions (e.g., 200 ppm) prior to planting.

-

Causality: Pre-treatment ensures systemic uptake of the aminoethyl phenylurea before the onset of environmental stress, priming the plant's antioxidant machinery.

-

-

Step 2: Controlled Ozone Fumigation.

-

Action: Expose the plants to calibrated

levels (e.g., 100 ppb) in closed environmental chambers. -

Causality: This induces reproducible oxidative stress, allowing for the precise measurement of the compound's protective efficacy.

-

-

Step 3: Measurement of Relative Water Content (RWC).

-

Action: Harvest leaves and calculate RWC.

-

Causality: Ozone-induced ROS causes lipid peroxidation and membrane leakage. RWC acts as a direct, quantifiable proxy for membrane integrity; higher RWC correlates directly with cytoprotective efficacy.

-

-

Self-Validation Check: The experimental design strictly requires a "No

+ EDU" control group. This isolates the intrinsic growth-promoting effects of the aminoethyl phenylurea from its specific anti-ozonant properties, ensuring the observed phenotype is genuinely stress-dependent.

Figure 3: Mechanism of EDU-mediated protection against ozone-induced oxidative stress.

Metabolic and Insecticidal Expansions

The phenylurea core is highly adaptable. By modifying the substituents surrounding the urea linkage, researchers have expanded its utility into metabolic disease and pest control:

-

Antihyperglycemic Agents: Phenylurea derivatives, specifically N-phenyl-N'-(substituted) phenoxy acetyl ureas, have demonstrated significant antihyperglycemic activity[3]. These compounds share structural homology with classical sulfonylureas and modulate insulin secretion pathways to manage Diabetes Mellitus[3].

-

Insect Growth Regulators: Benzoylphenylureas are highly effective insect growth regulators. By incorporating aromatic diacylhydrazine moieties, these derivatives exhibit broad-spectrum larvicidal activity against agricultural pests (e.g., Spodoptera exigua), achieving 100% mortality at concentrations as low as 10 mg/L[4].

Quantitative Data Summary

| Compound Class | Target / Mechanism | Structural Modification | Key Quantitative Metric | Ref. |

| Bis-Aryl Ureas | LIM Kinase (Limk1) | Aminoethyl substitution on urea NH | [1] | |

| EDU Derivatives | Tropospheric Ozone ( | N-[2-(2-oxoimidazolidin-1-yl)ethyl] | Significant increase in Germination Potential (Gp) and RWC | [2] |

| Phenoxy Acetyl Ureas | Blood Glucose / Diabetes | N-phenyl-N'-(substituted) phenoxy | Antihyperglycemic efficacy in vivo | [3] |

| Benzoylphenylureas | Insect Growth Regulation | Aromatic diacylhydrazine | 100% Larval Mortality at 10 mg/L | [4] |

References

- New Hybrid Ethylenediurea (EDU)

- Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents.

- Design, Synthesis and Insecticidal Activity of Novel Phenylurea Deriv

- Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. PMC.

Sources

An In-Depth Technical Guide to 1-(2-Aminoethyl)-3-phenylurea (PubChem CID: 12681829)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Aminoethyl)-3-phenylurea, a molecule of interest within the broader class of phenylurea derivatives. While specific research on this particular compound is limited, this document synthesizes available data and provides a robust framework for its study by drawing upon extensive research into structurally related compounds. The content herein is intended to empower researchers with the foundational knowledge and practical methodologies required to explore its potential applications in drug discovery and other scientific endeavors.

Molecular Profile and Physicochemical Properties

1-(2-Aminoethyl)-3-phenylurea is a small molecule featuring a central urea moiety linking a phenyl group and an aminoethyl chain. This structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential biological interactions.

| Property | Value | Source |

| PubChem CID | 12681829 | [1] |

| Molecular Formula | C₉H₁₃N₃O | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| IUPAC Name | 1-(2-aminoethyl)-3-phenylurea | [1] |

| CAS Number | 53673-01-1 | [2] |

| Predicted LogP | 0.3 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis involves the nucleophilic addition of the primary amine of ethylenediamine to the electrophilic carbonyl carbon of phenyl isocyanate. The use of a molar excess of ethylenediamine is crucial to favor the formation of the monosubstituted urea and minimize the formation of the disubstituted byproduct.

Caption: Proposed synthesis of 1-(2-Aminoethyl)-3-phenylurea.

Detailed Experimental Protocol (Adapted from a Thiourea Analog)

This protocol is adapted from the synthesis of 1-(2-Aminoethyl)-3-phenylthiourea and should be optimized for the synthesis of the urea derivative[3].

Materials:

-

Phenyl isocyanate

-

Anhydrous ethylenediamine

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Stirring apparatus

-

Dropping funnel

-

Reaction flask

-

Ice bath

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, dissolve anhydrous ethylenediamine (2 molar equivalents) in anhydrous diethyl ether.

-

Cool the solution in an ice bath with vigorous stirring.

-

Add a solution of phenyl isocyanate (1 molar equivalent) in anhydrous diethyl ether dropwise to the cooled ethylenediamine solution over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

The product, being a urea, is likely to precipitate out of the non-polar solvent. The resulting solid can be collected by filtration.

-

Wash the solid product with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Phenyl isocyanate is highly reactive towards water, which would lead to the formation of diphenylurea as a byproduct. Therefore, anhydrous solvents and reagents are essential.

-

Excess Ethylenediamine: Using a molar excess of ethylenediamine increases the probability of a single reaction with the isocyanate, thus maximizing the yield of the desired monosubstituted product.

-

Controlled Addition and Low Temperature: The reaction between an isocyanate and an amine is exothermic. Slow, dropwise addition at a low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-(2-Aminoethyl)-3-phenylurea are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy:

-

Aromatic Protons: A multiplet in the region of δ 7.0-7.5 ppm corresponding to the protons on the phenyl ring.

-

Methylene Protons (-CH₂-CH₂-): Two triplets in the region of δ 2.8-3.5 ppm, with coupling between the adjacent methylene groups.

-

Amine and Urea Protons (-NH₂, -NH-): Broad singlets that may be exchangeable with D₂O. The chemical shifts of these protons can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-C=O): A signal in the region of δ 155-160 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).

-

Aliphatic Carbons (-CH₂-CH₂-): Signals in the region of δ 40-50 ppm.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine and the urea N-H groups.

-

C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

-

N-H Bending (Amide II): A band around 1550-1600 cm⁻¹.

-

C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the fingerprint region (600-900 cm⁻¹).

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An expected peak at m/z = 179.

-

Fragmentation Pattern: Fragmentation would likely involve cleavage of the ethylenediamine chain and the urea linkage, leading to characteristic fragment ions.

Biological Activity and Therapeutic Potential (Inferred)

Direct biological data for 1-(2-Aminoethyl)-3-phenylurea is not available in the public domain. However, the phenylurea scaffold is a well-established pharmacophore in a multitude of biologically active compounds, particularly in the realm of oncology and protein kinase inhibition.[4][5]

Potential as a Kinase Inhibitor

Many N,N'-diarylureas are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[4][6] The urea moiety is critical for binding to the hinge region of the kinase active site through hydrogen bonding.

Caption: Hypothesized binding mode of a phenylurea derivative in a kinase active site.

The structural features of 1-(2-Aminoethyl)-3-phenylurea suggest it could function as a Type II kinase inhibitor. The phenyl group can occupy the hydrophobic pocket adjacent to the ATP binding site, while the urea linker forms key hydrogen bonds with the kinase hinge region. The flexible aminoethyl side chain could interact with the solvent-exposed region, potentially influencing solubility and pharmacokinetic properties.

Potential Cytotoxic Activity

Numerous phenylurea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action is often linked to the inhibition of critical signaling pathways that control cell proliferation and survival. The presence of the reactive amino group in 1-(2-Aminoethyl)-3-phenylurea could also contribute to its biological activity, potentially through interactions with other cellular targets.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of 1-(2-Aminoethyl)-3-phenylurea, a series of in vitro assays are recommended.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 1-(2-Aminoethyl)-3-phenylurea in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay

To determine if 1-(2-Aminoethyl)-3-phenylurea inhibits the activity of specific kinases, a variety of assay formats can be employed, such as radiometric assays or fluorescence-based assays.

General Principle (Luminescence-based Kinase Assay, e.g., Kinase-Glo®):

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

-

Purified recombinant kinase (e.g., VEGFR2, B-Raf)

-

Kinase-specific substrate

-

ATP

-

Kinase-Glo® reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and a range of concentrations of 1-(2-Aminoethyl)-3-phenylurea in a kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: A higher luminescence signal indicates a lower kinase activity (more ATP remaining). Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Caption: General workflow for a luminescence-based kinase inhibition assay.

Concluding Remarks and Future Directions

1-(2-Aminoethyl)-3-phenylurea represents an intriguing, yet understudied, molecule within the well-established and biologically significant class of phenylurea derivatives. While direct experimental data is currently lacking, its structural features strongly suggest a potential for biological activity, particularly in the areas of kinase inhibition and anticancer effects. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into its properties and potential applications.

Future research should focus on:

-

Definitive Synthesis and Characterization: A validated synthesis of 1-(2-Aminoethyl)-3-phenylurea, followed by comprehensive spectroscopic analysis (NMR, IR, MS, and X-ray crystallography), is a critical first step.

-

Broad Biological Screening: The compound should be screened against a diverse panel of cancer cell lines and a broad range of protein kinases to identify potential targets.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the specific molecular mechanisms of action will be necessary.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a starting point for the scientific exploration of 1-(2-Aminoethyl)-3-phenylurea, a compound that holds promise for future discoveries in medicinal chemistry and drug development.

References

-

Mague, J. T., & Mohamed, S. K. (2015). Crystal structure of 1-(2-aminophenyl)-3-phenylurea. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o88–o89. [Link]

-

Pansuriya, P., Friedrich, H. B., & Maguire, G. E. M. (2011). 1-(2-Aminoethyl)-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2621. [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)-N'-phenylurea. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Suryani, S., Subehan, & Awaluddin, A. (2018). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Indonesian Journal of Pharmacy, 29(4), 183. [Link]

-

Wang, Y., et al. (2017). Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1266–1271. [Link]

-

Stopfer, L. E., D’Souza, A. D., & White, F. M. (2021). 1,2,3, MHC: a review of mass-spectrometry-based immunopeptidomics methods for relative and absolute quantification of pMHCs. Immunogenetics, 73(5-6), 421–431. [Link]

-

Nagai, Y., et al. (1993). Cytotoxicity of 1-amino-4-phenyl-1,2,3,6-tetrahydropyridine and 1-amino-4-phenylpyridinium ion, 1-amino analogues of MPTP and MPP+, to clonal pheochromocytoma PC12 cells. Biological & Pharmaceutical Bulletin, 16(7), 661–665. [Link]

-

ResearchGate. (n.d.). Kinase Inhibitory Data of 1-(Substituted)phenyl-3-(4-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea Derivatives, 6a–i. [Link]

-

Kurzer, F., & Powell, J. R. (1953). 1-cyano-3-phenylurea. Organic Syntheses, 33, 21. [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. [Link]

-

Zhang, M., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. Frontiers in Chemistry, 10, 961318. [Link]

-

Zhang, C., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1466. [Link]

-

Wang, H., et al. (2024). How To Get Isocyanate? Molecules, 29(5), 1083. [Link]

-

Kulan, A., et al. (2021). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. International Journal of Molecular Sciences, 22(17), 9327. [Link]

-

Pignol, B., et al. (1998). Cytotoxicity of new aza-alkyl lysophospholipids against drug-sensitive and resistant human ovarian tumor-cell lines - role of free-radicals and potentiation of cytotoxicity by tnf-alpha and cddp. British Journal of Cancer, 78(10), 1303–1310. [Link]

-

Yang, L., et al. (2012). Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. Chinese Journal of Organic Chemistry, 32(1), 123-129. [Link]

-

Tintori, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1018337. [Link]

-

Sandhu, B., et al. (2018). Modulating the physical properties of solid forms of urea using co-crystallization technology. Chemical Communications, 54(36), 4657–4660. [Link]

-

Wu, Y., et al. (2009). Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds. Toxicology in Vitro, 23(6), 1170–1179. [Link]

- Google Patents. (n.d.).

-

INH14, a Small-Molecule Urea Derivative, Inhibits the IKKα/β-Dependent TLR Inflammatory Response. (2019). ChemBioChem, 20(5), 659–666. [Link]

-

ChemSrc. (n.d.). 1-(2-aminoethyl)-3-phenylurea. [Link]

-

Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. [Link]

-

Sikka, P., Sahu, J. K., Mishra, A. K., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Med chem, 5(11), 479-483. [Link]

- Google Patents. (n.d.).

-

Broad Institute. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

-

Bhattacharya, S., et al. (2011). Synthesis of a new dipeptide analogue and its chemical characterization by different spectral means. Der Pharma Chemica, 3(3), 174-188. [Link]

-

ResearchGate. (n.d.). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

-

Al-Ansari, L., et al. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(5), 635–643. [Link]

-

EPA. (n.d.). 1,2-Propanediol, 3-[ethyl(3-methylphenyl)amino]- Properties. [Link]

-

Zhang, T., et al. (2013). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Letters in Drug Design & Discovery, 10(7), 646-651. [Link]

-

Szilágyi, B., et al. (2018). an approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Materials Science and Engineering, 43(1), 11-16. [Link]

-

Le, H. T., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(23), 5738–5744. [Link]

-

Prociak, A., & Pielichowski, J. (2008). Polyurethane cationomers synthesised with 4,4′-methylenebis(phenyl isocyanate), polyoxyethylene glycol and N -methyl diethanolamine. Polymer International, 57(8), 983-991. [Link]

-

Cheméo. (n.d.). 1-Butyl-3-phenylurea. [Link]

-

Sammond, D., et al. (2005). Discovery of a novel and potent series of dianilinopyrimidineurea and urea isostere inhibitors of VEGFR2 tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 15(15), 3519-3523. [Link]

-

Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(22), 8031–8040. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

-

University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

Gáspár, A., et al. (2018). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Journal of Mass Spectrometry, 53(11), 1146-1155. [Link]

-

Madridge Publishers. (2019). Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6- Tetrahydropyridines as Potential Anti-Cancer Agents. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. [Link]

-

NIST. (n.d.). N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane. [Link]

-

Taylor & Francis. (n.d.). Phenyl isocyanate – Knowledge and References. [Link]

Sources

- 1. N-(2-Aminoethyl)-N'-phenylurea | C9H13N3O | CID 12681829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-aminoethyl)-3-phenylurea | CAS#:53673-01-1 | Chemsrc [chemsrc.com]

- 3. 1-(2-Aminoethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

Advanced Cytokinin Signaling Probes: The Role of 1-(2-Aminoethyl)-3-phenylurea

This guide is structured as a high-level technical whitepaper designed for researchers investigating cytokinin signaling mechanisms and chemical biology probes. It focuses on the specific utility of 1-(2-Aminoethyl)-3-phenylurea (and its structural analogs) as both a bioactive ligand and a critical chemical tool for receptor isolation.

Executive Summary

1-(2-Aminoethyl)-3-phenylurea represents a specialized subclass of phenylurea cytokinins. While structurally related to potent agricultural growth regulators like Forchlorfenuron (CPPU) and Thidiazuron (TDZ) , this specific molecule is distinguished by its aminoethyl tail . This functional group transforms the molecule from a simple agonist into a versatile "molecular hook," enabling researchers to immobilize the ligand for affinity chromatography or conjugate it with fluorophores. This guide details its dual role: as a probe for dissecting the Two-Component Signaling System (TCS) and as a competitive inhibitor of Cytokinin Oxidase/Dehydrogenase (CKX) .

Chemical Identity & Structural Logic[1]

To understand the signaling role, one must first understand the pharmacophore. Phenylurea cytokinins mimic the biological activity of adenine-type cytokinins (like Zeatin) despite lacking the purine ring.

| Component | Chemical Structure | Biological Function |

| Phenyl Ring | Hydrophobic Core | Interacts with the hydrophobic pocket of the Histidine Kinase receptor (AHK). |

| Urea Bridge | -NH-CO-NH- | Mimics the N6-amine and N1/N7 interaction of adenine; essential for H-bonding with receptor residues (e.g., Asp/Glu). |

| Aminoethyl Tail | -CH₂-CH₂-NH₂ | The Functional Linker. Unlike the chloro-pyridyl group of CPPU (which maximizes potency), this tail provides a nucleophilic site for conjugation to matrices (Sepharose) or markers without destroying receptor binding affinity. |

Mechanism of Action: The "Dual-Lock" Hypothesis

Research suggests that phenylurea derivatives exert a more potent physiological effect than natural cytokinins due to a two-pronged mechanism:

-

Super-Agonism: They bind to Arabidopsis Histidine Kinase receptors (AHK3 and AHK4/CRE1) with high affinity, triggering the phosphorelay.

-

Metabolic Resistance: Unlike Zeatin, phenylureas are poor substrates for Cytokinin Oxidase (CKX) . They act as competitive inhibitors of CKX, effectively "protecting" the pool of endogenous cytokinins from degradation.

The Signaling Pathway: Two-Component Phosphorelay

When 1-(2-Aminoethyl)-3-phenylurea binds to the receptor, it initiates a phosphorelay cascade identical to natural cytokinins but often with sustained activation due to its metabolic stability.

The Cascade Flow

-

Perception: The urea moiety binds to the CHASE domain of AHK4 (CRE1) located on the ER membrane (or plasma membrane).

-

Autophosphorylation: The receptor acts as a dimer. Binding induces ATP-dependent autophosphorylation of a conserved Histidine residue in the kinase domain.

-

Phosphotransfer: The phosphate is transferred to a conserved Aspartate on the receiver domain, then to a Histidine Phosphotransfer Protein (AHP) .

-

Nuclear Translocation: Phosphorylated AHPs (AHP1-5) move into the nucleus.

-

Response Regulation: AHPs transfer the phosphate to Type-B Response Regulators (ARRs) (Transcription Factors).[1]

-

Gene Activation: Type-B ARRs activate downstream targets (cell division, shoot initiation) and induce Type-A ARRs (which act as negative feedback loops).

Visualization: The Phenylurea-Induced Phosphorelay

The following diagram illustrates the pathway activation and the specific intervention points of phenylurea derivatives.

Caption: Schematic of the Cytokinin Two-Component System (TCS). The phenylurea ligand acts as a dual-regulator: activating the AHK receptor while simultaneously inhibiting the catabolic enzyme CKX.

Experimental Protocols: Using the "Aminoethyl" Probe

The primary value of 1-(2-Aminoethyl)-3-phenylurea lies in its ability to be coupled to solid supports. This protocol describes how to use it to isolate Cytokinin Binding Proteins (CBPs).

Protocol A: Preparation of Affinity Matrix (Ligand Immobilization)

Objective: Covalent attachment of the ligand to NHS-activated Sepharose via the primary amine.

-

Ligand Preparation: Dissolve 10 mg of 1-(2-Aminoethyl)-3-phenylurea in 1 mL of Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3). Note: Avoid Tris buffers as they contain competing amines.

-

Resin Activation: Wash 1 mL of NHS-activated Sepharose 4 Fast Flow with 10 mL of ice-cold 1 mM HCl.

-

Coupling Reaction: Immediately mix the ligand solution with the washed resin. Rotate end-over-end for 4 hours at 4°C or 2 hours at room temperature.

-

Blocking: Wash the resin and incubate with Blocking Buffer (0.1 M Tris-HCl, pH 8.5) for 2 hours to quench remaining active NHS groups.

-

Washing: Cycle the resin between High pH (0.1 M Tris-HCl, pH 8.5) and Low pH (0.1 M Acetate, pH 4.0) buffers (3 cycles) to remove non-covalently bound ligand.

Protocol B: Receptor Binding Competition Assay

Objective: Validate that the immobilized ligand retains specificity.

-

Protein Source: Prepare microsomal fractions from Arabidopsis callus or E. coli expressing AHK4.

-

Incubation: Incubate protein extract with [³H]-trans-Zeatin (2 nM) in Binding Buffer (50 mM Tris, 10 mM MgCl₂, pH 7.5).

-

Competition: Add increasing concentrations (10⁻⁹ M to 10⁻⁵ M) of free 1-(2-Aminoethyl)-3-phenylurea .

-

Filtration: Separate bound from free ligand using glass fiber filters (GF/B) pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Success Metric: The IC₅₀ should be in the nanomolar range (10–100 nM), confirming the aminoethyl modification does not abolish receptor binding.

-

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The following table compares the biological activity of the aminoethyl derivative against standard cytokinins.

| Compound | Receptor Affinity (K_d) | Callus Growth (Tobacco Bioassay) | CKX Inhibition (IC₅₀) | Stability |

| trans-Zeatin (Natural) | ~1–5 nM | High (Reference) | N/A (Substrate) | Low (Rapid degradation) |

| Thidiazuron (TDZ) | ~5–10 nM | Very High (Hyper-active) | ~2 µM | High |

| 1-(2-Aminoethyl)-3-phenylurea | ~50–100 nM* | Moderate to High | ~15 µM | High |

| Diphenylurea (DPU) | >10 µM | Low | Weak | High |

*Note: The addition of the ethyl-amino chain slightly reduces affinity compared to the compact TDZ structure but gains chemical versatility.

References

-

Mok, M. C., & Mok, D. W. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

- Kulaeva, O. N., et al. (1995).Structure-Activity Relationships of Phenylurea Cytokinins. Journal of Plant Growth Regulation.

-

Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology.[1][2][3][4][5][6][7] Link

-

Nisler, J., et al. (2016). Structural basis for the inhibition of cytokinin oxidase/dehydrogenase by phenylurea derivatives. Journal of Experimental Botany. Link

-

BenchChem. Phenylurea Derivatives: Technical Guide to Cytokinin Activity. (General chemical properties).[4] Link

Disclaimer: This guide is for research purposes only. 1-(2-Aminoethyl)-3-phenylurea is a chemical probe and is not approved for human therapeutic use.

Sources

- 1. Cytokinin - Wikipedia [en.wikipedia.org]

- 2. Cytokinins: Definition, Function and Pathways - Dora Agri-Tech [doraagri.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 6. Cytokinin at the Crossroads of Abiotic Stress Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand Specificity of a High Affinity Cytokinin-binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling of 1-(2-Aminoethyl)-3-phenylurea: A Comprehensive Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Thermodynamics

In modern drug development, the transition from a promising hit to a viable clinical candidate is governed by thermodynamics. 1-(2-Aminoethyl)-3-phenylurea (Free base CAS: 53673-01-1; HCl salt CAS: 85850-48-2) is a highly versatile bifunctional pharmacophore. It combines the rigid, hydrogen-bond donating/accepting capacity of a phenylurea core with the flexible, ionizable primary amine of an ethylenediamine moiety.

As a Senior Application Scientist, I approach the thermodynamic characterization of this molecule as a systematic deconstruction of molecular causality. The phenylurea core drives crystal packing stability and hydrophobic interactions, while the aminoethyl tail dictates pH-dependent hydration and electrostatic interactions. Understanding the balance between crystal lattice energy (

Quantitative Thermodynamic Data

Because 1-(2-Aminoethyl)-3-phenylurea is often utilized as a specialized precursor or active pharmaceutical ingredient (API) fragment, its precise thermodynamic parameters are best understood by evaluating the additive properties of its functional groups[2]. Below is a synthesized thermodynamic profile based on calorimetric data of the phenylurea core[3] and the electrostatic contributions of the aminoethyl substituent.

Table 1: Thermodynamic & Physicochemical Parameters

| Thermodynamic Property | Value (HCl Salt) | Causal Significance in Drug Development |

| Molecular Weight | 215.68 g/mol | Low molecular weight ensures high ligand efficiency and favorable diffusion entropy. |

| Melting Point ( | 165 - 175 °C | High |

| Enthalpy of Fusion ( | ~28.5 kJ/mol | High energy required to disrupt the crystal lattice; inversely correlates with intrinsic aqueous solubility[2]. |

| pKa (Primary Amine) | ~9.5 - 10.0 | Dictates the ionization state at physiological pH (7.4), driving electrostatic binding ( |

| LogP (Octanol/Water) | ~0.8 - 1.2 | Balances lipophilicity for membrane permeability against the thermodynamic penalty of desolvation. |

Thermodynamic Evaluation Workflow

To accurately profile 1-(2-Aminoethyl)-3-phenylurea, a sequential analytical workflow must be established. The solid-state properties dictate formulation strategies, while solution-state thermodynamics dictate target engagement.

Caption: Workflow for the complete thermodynamic characterization of 1-(2-Aminoethyl)-3-phenylurea.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic data cannot be taken at face value; the experimental design must be self-validating. Below are the definitive protocols for characterizing this compound.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Causality: We use DSC to quantify the enthalpy of fusion (

Step-by-Step Methodology:

-

Calibration (Self-Validation Step): Calibrate the DSC instrument using an Indium standard (

= 156.6 °C, -

Sample Preparation: Accurately weigh 2.0 - 3.0 mg of 1-(2-Aminoethyl)-3-phenylurea into an aluminum pan. Crimp the pan with a pinhole lid to allow the escape of volatile impurities or residual moisture.

-

Thermal Cycling:

-

Equilibrate at 25 °C for 5 minutes.

-

Heat from 25 °C to 200 °C at a constant rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

-

-

Data Integration: Integrate the endothermic melting peak. The area under the curve represents

. A sharp peak indicates high crystalline purity, while a broad peak suggests amorphous content or impurities disrupting the urea hydrogen-bond network.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Causality: ITC is the gold standard because it directly measures the heat of interaction (

Step-by-Step Methodology:

-

Buffer Matching (Critical): Dialyze the biological target (e.g., a kinase) and dissolve the 1-(2-Aminoethyl)-3-phenylurea ligand in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). A mismatch causes massive heat of dilution artifacts.

-

Degassing: Degas both solutions under a vacuum for 10 minutes to prevent bubble formation, which causes erratic thermal spikes.

-

Titration Execution:

-

Load the target protein (typically 10-20

M) into the sample cell. -

Load the ligand (typically 100-200

M) into the injection syringe. -

Perform 20 injections of 2

L each at 25 °C, with a 150-second spacing between injections to allow the baseline to restabilize.

-

-

Control Titration (Self-Validation Step): Titrate the ligand into a buffer containing no protein. Subtract this background heat of dilution from the main experiment.

-

Thermodynamic Extraction: Fit the data to a one-site binding model to extract

and

Binding Thermodynamics & Solvation Mechanics

When 1-(2-Aminoethyl)-3-phenylurea binds to a biological target, the thermodynamic signature is a composite of desolvation and interaction. The phenylurea core is inherently hydrophobic, but the urea linkage provides strong dipole-dipole interactions with water[1]. The addition of the aminoethyl group significantly lowers the desolvation penalty at physiological pH due to its protonation.

Caption: Thermodynamic drivers of 1-(2-Aminoethyl)-3-phenylurea binding to biological targets.

The initial desolvation step requires energy (

Conclusion

The thermodynamic utility of 1-(2-Aminoethyl)-3-phenylurea lies in its structural dichotomy. By mastering the solid-state thermodynamics (via DSC) and solution-state binding mechanics (via ITC), drug development professionals can rationally design formulations that overcome the crystal lattice energy barriers, while exploiting the molecule's potent enthalpic binding drivers for target engagement.

References

-

Substituent effect on the thermodynamic solubility of structural analogs: relative contribution of crystal packing and hydration. PubMed (National Institutes of Health).[Link]

-

1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data (ACS Publications).[Link]

-

Additivity of Thermodynamic Properties of Organic Compounds in the Crystalline State. 3. Heat Capacities and Related Properties. Journal of Chemical and Engineering Data (ACS Publications).[Link]

-

Phenylurea | C7H8N2O | CID 6145. PubChem (National Institutes of Health).[Link]

Sources

Technical Comparative Analysis: Phenyl Isocyanate vs. 1-(2-Aminoethyl)-3-phenylurea

The following technical guide provides an in-depth comparative analysis of 1-(2-Aminoethyl)-3-phenylurea (AEPU) and Phenyl Isocyanate (PIC) . It is structured to serve researchers and drug development professionals, focusing on synthetic utility, mechanistic divergence, and application logic.[1]

Operational Guide for Medicinal Chemistry & Chemical Biology

Executive Summary

In the architecture of drug design, Phenyl Isocyanate (PIC) and 1-(2-Aminoethyl)-3-phenylurea (AEPU) represent two distinct functional states of the urea pharmacophore.

-

PIC (

) is a high-energy electrophilic reagent ("The Warhead").[2] It is used to install the phenylcarbamoyl motif onto nucleophiles.[2] -

AEPU (

) is a stable nucleophilic scaffold ("The Linker"). It represents a "safe," pre-assembled phenylurea motif equipped with a primary amine handle for further conjugation.[1][2]

This guide delineates their chemical divergence, synthetic protocols, and specific utility in fragment-based drug discovery (FBDD) and chemoproteomics.[1]

Chemical Architecture & Structural Divergence

The fundamental difference lies in their reactivity profile: PIC is an electrophile seeking electrons, while AEPU is a nucleophile donating electrons.[1][2]

Comparative Properties Table

| Feature | Phenyl Isocyanate (PIC) | 1-(2-Aminoethyl)-3-phenylurea (AEPU) |

| CAS Number | 103-71-9 | 53673-01-1 |

| Formula | ||

| Mol.[3] Weight | 119.12 g/mol | 179.22 g/mol |

| Physical State | Colorless/pale yellow liquid (Pungent) | White to off-white solid |

| Primary Reactivity | Electrophile (Isocyanate Carbon) | Nucleophile (Primary Amine) |

| Stability | Moisture Sensitive (Hydrolyzes to Aniline) | Stable in air/water |

| Pharmacophore | Precursor to Urea/Carbamate | Urea Linker + Amine Tail |

| Toxicity | High (Lachrymator, Inhalation Hazard) | Moderate (Irritant) |

Structural Logic[1][2]

-

PIC: The central carbon in the

group is highly electron-deficient. It reacts rapidly with nucleophiles ( -

AEPU: This molecule is essentially the product of reacting PIC with ethylenediamine.[2] It retains the biologically active phenylurea motif (common in kinase inhibitors like Sorafenib) but provides a flexible ethyl spacer ending in a reactive primary amine.[2] This allows the urea motif to be coupled to carboxylic acids via standard amide bond formation.[2]

Mechanistic Reactivity & Synthesis Pathways[1]

Understanding the genesis of AEPU from PIC is critical for controlling impurity profiles in synthesis.[2]

The Synthetic Trap: Mono- vs. Bis-Urea

When synthesizing AEPU from PIC, a common failure mode is the formation of the insoluble symmetrical byproduct, 1,2-bis(3-phenylureido)ethane .[1] This occurs if the diamine is not present in large excess.[2]

Diagram: Synthesis & Divergent Pathways

The following diagram illustrates the synthesis of AEPU and the divergent utility of the two compounds.

Figure 1: Synthetic pathway showing the conversion of PIC to AEPU and the risk of over-reaction to Bis-Urea.[2]

Experimental Protocols

Protocol A: Synthesis of AEPU (The "High-Dilution" Method)

Objective: Synthesize AEPU while minimizing bis-urea formation.

Reagents:

-

Ethylenediamine (EDA) - Must be in 5-10 fold excess

Step-by-Step:

-

Preparation: Charge a reaction flask with anhydrous DCM and 5.0 equivalents of ethylenediamine. Cool to 0°C.[2][5]

-

Addition: Dissolve 1.0 equivalent of PIC in DCM. Add this solution dropwise to the stirring diamine solution over 30–60 minutes.

-

Scientific Rationale: Slow addition of the electrophile (PIC) to a large excess of the nucleophile (EDA) ensures that every PIC molecule encounters a free diamine, favoring mono-substitution over the reaction with the already-formed AEPU.[2]

-

-

Quench & Workup:

-

The reaction is usually instantaneous.[2]

-

Concentrate the mixture to remove solvent and excess ethylenediamine (EDA is volatile, bp ~116°C).[1][2]

-

Purification: The residue is often suspended in water (AEPU is soluble/stable, bis-urea is insoluble).[1][2] Filter off any solid bis-urea precipitate. Extract the aqueous phase or recrystallize to obtain pure AEPU.[2]

-

Protocol B: Using PIC for Protein Modification (Chemoproteomics)

Objective: Covalent labeling of nucleophilic residues (Lysine/Cysteine).

Step-by-Step:

-

Buffer Selection: Use PBS or HEPES (pH 7.4).[2] Avoid Tris or primary amine buffers (they will react with PIC).[2]

-

Reaction: Add PIC (dissolved in DMSO) to the protein solution. Final DMSO concentration <5%.[2]

-

Incubation: 30–60 minutes at Room Temp.

-

Quench: Add excess Tris buffer or hydroxylamine to consume unreacted isocyanate.[2]

Applications in Drug Development[1][6][7][8]

Fragment-Based Drug Discovery (FBDD)[2]

-

AEPU serves as a "privileged fragment."[2] The phenylurea motif is a proven binder in the ATP pocket of kinases (forming H-bonds with the hinge region, e.g., in Sorafenib or Regorafenib).[1]

-

Usage: Researchers use AEPU to attach this binding motif to various "core" scaffolds via the amine tail to explore Structure-Activity Relationships (SAR).[2]

PROTACs and Linker Chemistry[2]

-

AEPU acts as a linker that incorporates a hydrogen-bond donor/acceptor motif.

-

In PROTAC design, the solubility and rigidity of the linker are crucial.[2] The ethyl-urea segment of AEPU provides a short, semi-rigid spacer that can improve cell permeability compared to long PEG chains.

Chemoproteomics (Activity-Based Protein Profiling)[2]

-

PIC is used as a broad-spectrum probe. It reacts with hyper-reactive cysteines or lysines in the proteome.[2] By attaching a click-handle (e.g., alkyne-functionalized phenyl isocyanate), researchers can map the "ligandability" of proteins.[1]

Safety & Stability Profile

Phenyl Isocyanate (PIC)[1][2][4]

-

Hazard: Fatal if inhaled. Potent lachrymator (causes tearing).[1][2] Causes severe skin burns and eye damage.[2] May cause respiratory sensitization (asthma-like symptoms).[2]

-

Handling: Must be handled in a fume hood with high airflow. Double-gloving (Nitrile) recommended.[2]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture triggers decomposition into diphenylurea (white solid) and

(pressure buildup risk).[1][2]

1-(2-Aminoethyl)-3-phenylurea (AEPU)[3]

-

Handling: Standard laboratory PPE.[2]

-

Storage: Hygroscopic solid. Store in a desiccator or tightly sealed container at room temperature. Stable for years if kept dry.[2]

References

-

Synthesis of Urea Derivatives

-

Mechanistic Insight (Isocyanate Reduction/Reactivity)

-

Biological Application (Urea in Drug Design)

-

Chemical Properties (PubChem)

-

Safety Data (PIC)

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 1-(2-Aminoethyl)-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-Aminoethyl)-N'-phenylurea | C9H13N3O | CID 12681829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. "A Comparative Study of Isocyanates and Isothiocyanates via One Electro" by Mark Alan Servos [ir.library.illinoisstate.edu]

- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bdmaee.net [bdmaee.net]

- 10. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

1-(2-Aminoethyl)-3-phenylurea as a Privileged Scaffold in Medicinal Chemistry: Structural Rationale, Synthesis, and Target Engagement

Document Type: Technical Whitepaper Prepared By: Senior Application Scientist, Medicinal Chemistry & Drug Discovery

Executive Summary

The urea functional group is a cornerstone of modern medicinal chemistry, functioning as a rigid, dual hydrogen-bond donor and acceptor. Within this vast chemical space, 1-(2-aminoethyl)-3-phenylurea (CAS: 53673-01-1) has emerged as a highly versatile and privileged building block. By coupling the lipophilic,

Structural and Physicochemical Profiling

The rational design of targeted therapeutics relies heavily on the physicochemical properties of the core scaffold. The 1-(2-aminoethyl)-3-phenylurea molecule offers three distinct mechanistic advantages:

-

Conformational Restriction: The urea functionality shows a certain degree of conformational restriction due to the delocalization of nonbonded electrons on the nitrogens into the adjacent carbonyl group[1]. This enforces a planar geometry, which significantly reduces the entropic penalty upon target binding.

-

Robust Hydrogen Bonding Network: The N-H groups act as potent hydrogen bond donors to hinge region residues in kinases, while the carbonyl oxygen acts as a hydrogen bond acceptor[1].

-

The 2-Aminoethyl Tail: The ethylenediamine-derived tail serves a dual purpose. Pharmacologically, the primary amine is protonated at physiological pH (pKa ~9.5), allowing for electrostatic interactions with acidic residues (e.g., aspartate or glutamate) in the solvent-exposed regions of the target protein. Synthetically, it provides a highly reactive nucleophilic handle for further diversification (e.g., amidation, reductive amination, or sulfonylation)[2].

Synthetic Methodologies & Workflow

The traditional approach to synthesizing urea derivatives involves the reaction of amines with commercially available isocyanates[3]. However, reacting highly electrophilic phenyl isocyanate directly with 1,2-ethanediamine often yields an intractable mixture of mono- and bis-urea products. To ensure regioselectivity, a mono-protection strategy using N-Boc-ethylenediamine is strictly required.

Experimental Protocol: Regioselective Synthesis of 1-(2-Aminoethyl)-3-phenylurea Hydrochloride

Causality & Self-Validation: Using Boc-protection prevents the primary amine from reacting with the isocyanate. The subsequent acidic deprotection yields the hydrochloride salt, which is highly water-soluble and stable against oxidation. The disappearance of the primary amine spot via ninhydrin staining serves as an internal validation for the coupling step.

Step 1: Coupling Reaction

-

Dissolve 1.0 equivalent of N-Boc-ethylenediamine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Rationale: Anhydrous conditions prevent the competitive hydrolysis of the isocyanate into an unreactive aniline).

-

Cool the solution to 0 °C using an ice bath.

-

Add 1.05 equivalents of phenyl isocyanate dropwise over 15 minutes. (Rationale: Controlled addition manages the exothermic nature of the urea-forming reaction and minimizes side-product formation).

-

Stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1) using a ninhydrin stain.

-

Wash the organic layer with 0.1 M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Boc-protected intermediate.

Step 2: Acidic Deprotection

-

Dissolve the intermediate in a 4 M HCl solution in 1,4-dioxane (10 mL/mmol). (Rationale: Dioxane is a polar aprotic solvent that solubilizes the Boc-intermediate while maintaining a high concentration of anhydrous HCl for rapid deprotection).

-

Stir at room temperature for 2 hours. The product, 1-(2-aminoethyl)-3-phenylurea hydrochloride, will precipitate as a white solid.

-

Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

Fig 1. Regioselective synthesis of 1-(2-aminoethyl)-3-phenylurea via Boc-protection strategy.

Mechanistic Applications in Drug Discovery

Kinase Inhibition (Type II Inhibitors)

Phenylurea derivatives are classic Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase domain. The phenyl group occupies the deep allosteric hydrophobic pocket, while the urea moiety forms critical hydrogen bonds with the hinge region (e.g., the catalytic glutamate). Sorafenib, a prominent multi-kinase inhibitor, was discovered within a drug discovery campaign targeting the Ras–Raf–MEK–ERK oncogenic pathway utilizing this exact urea pharmacophore[4].

Furthermore, in the development of LIM kinase (LIMK) inhibitors, modifying the urea NH group with an aminoethyl group shifted IC₅₀ values from inactive ranges into the sub-micromolar range (<100 nM) by extending into the solvent channel and forming salt bridges[5]. QSAR studies on VEGFR-2 and PDGFR

Transporter Modulation (e.g., Spns2)

Beyond kinases, the phenylurea scaffold is utilized in modulating lipid transporters. In Sphingosine-1-Phosphate Transporter 2 (Spns2) inhibitors, the phenylurea series yielded potent compounds where the amine headgroup provides critical hydrogen bond donor–acceptor interactions, acting as a bioisostere for the natural sphingosine substrate[2].

Fig 2. Inhibition of RTK and MAPK signaling cascades by phenylurea-based Type II kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the biological activity of various urea derivatives, highlighting the drastic improvements in potency achieved by specific tail and head modifications.

| Scaffold Modification | Target | IC₅₀ / Inhibition | Mechanistic Rationale | Reference |

| Bis-Aryl Urea (Unsubstituted NH) | LIMK1 | > 10 μM | Lacks solvent-channel interactions | [5] |

| Bis-Aryl Urea (Aminoethyl NH) | LIMK1 | < 100 nM | Salt-bridge formation in solvent channel | [5] |

| Phenylurea (Propyl amine headgroup) | Spns2 | 53% Inhibition | Suboptimal spatial arrangement | [2] |

| Phenylurea (Piperazine/Cyclic amine) | Spns2 | 51 nM | Optimal bioisosteric mimicry of sphingosine | [2] |

| (3-Hydroxy-p-tolyl)urea (4-Cl Head) | FGFR1 | 0.21 μM | Enhanced hydrophobic packing in allosteric pocket | [7] |

Experimental Validation: Self-Validating Kinase Assay Protocol

To evaluate the efficacy of newly synthesized 1-(2-aminoethyl)-3-phenylurea derivatives, an ADP-Glo Kinase Assay is utilized.

Causality & Self-Validation: The ADP-Glo assay measures ADP formed from a kinase reaction. By coupling this to a luciferase/luciferin reaction, the luminescence output is directly proportional to kinase activity. Including a no-enzyme control validates the baseline background noise, while a known inhibitor (e.g., Sorafenib) serves as a positive control to validate assay sensitivity[4].

-

Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute the phenylurea derivative in DMSO, then transfer to a 384-well assay plate. Ensure the final DMSO concentration is <1% to prevent enzyme denaturation.

-

Enzyme/Substrate Addition: Add the recombinant kinase (e.g., LIMK1 or VEGFR-2) and the specific peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

-

Reaction Initiation: Add ultra-pure ATP (at the specific

concentration for the targeted kinase) to initiate the reaction. Incubate for 60 minutes. -

Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (30 min incubation).

-

Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

1.[1] Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: nih.gov URL:

2.[3] Title: The Renaissance of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Urea Derivatives - Benchchem Source: benchchem.com URL:

3.[4] Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: frontiersin.org URL:

4.[5] Title: Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC Source: nih.gov URL:

5.[7] Title: A Comparative Guide to the Structure-Activity Relationship of (3-Hydroxy-p-tolyl)urea Analogues as Kinase Inhibitors - Benchchem Source: benchchem.com URL:

6.[2] Title: Discovery of Potent, Orally Bioavailable Sphingosine-1-Phosphate Transporter (Spns2) Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL:

7.[6] Title: A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors Source: nih.gov URL:

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 5. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative structure-activity relationship study of novel, potent, orally active, selective VEGFR-2 and PDGFRalpha tyrosine kinase inhibitors: derivatives of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Protocol for reacting ethylenediamine with phenyl isocyanate

An Application Guide for the Synthesis of 1,2-Bis(3-phenylureido)ethane

Abstract

This application note provides a comprehensive protocol for the synthesis of 1,2-bis(3-phenylureido)ethane via the reaction of ethylenediamine with phenyl isocyanate. The document details the underlying reaction mechanism, critical safety protocols for handling isocyanates, a step-by-step experimental procedure, and methods for product characterization. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Scientific Background

The reaction between an amine and an isocyanate is a fundamental process in organic chemistry, yielding substituted ureas. This transformation is a highly efficient and atom-economical addition reaction, often proceeding rapidly under mild conditions. The product of the reaction between ethylenediamine and phenyl isocyanate, 1,2-bis(3-phenylureido)ethane, is a symmetrical bis-urea. Molecules containing the urea functional group are of significant interest due to their wide-ranging applications, including in the development of pharmaceuticals, polymers, and supramolecular assemblies. Urea derivatives are known to exhibit a broad spectrum of biological activities.[1]

The stability and hydrogen-bonding capabilities of the urea moiety make these compounds valuable building blocks in materials science, particularly for creating self-assembling structures and functional polymers.[2] This protocol offers a reliable method for the laboratory-scale synthesis of a model bis-urea compound.

Reaction Mechanism

The formation of the urea linkage proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of the isocyanate group. Isocyanates are characterized by an electrophilic carbon atom situated between two electronegative atoms (nitrogen and oxygen), which enhances their reactivity towards nucleophiles.[3]

The reaction with ethylenediamine occurs in two successive steps, as each primary amine group reacts with one molecule of phenyl isocyanate.

Caption: Reaction pathway for the two-step synthesis of 1,2-bis(3-phenylureido)ethane.

This mechanism is generally accepted for amine-isocyanate reactions and proceeds without the need for a catalyst, although amine catalysts can be used to accelerate reactions with less reactive nucleophiles like alcohols.[4][5]

Safety and Handling Precautions

CRITICAL: Phenyl isocyanate is a hazardous substance and must be handled with extreme care.

-

Toxicity and Exposure: Phenyl isocyanate is toxic, a lachrymator (induces tearing), and corrosive. It can cause severe skin burns, eye damage, and respiratory irritation.[6] Symptoms of inhalation exposure may be delayed.[6]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[7] Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; check glove compatibility charts), a lab coat, and chemical splash goggles or a face shield.[8]

-

Engineering Controls: An emergency eyewash station and safety shower must be immediately accessible.[8]

-

Incompatible Materials: Phenyl isocyanate reacts exothermically with water, alcohols, acids, bases, and amines.[8] All glassware and solvents must be scrupulously dried to prevent side reactions and potential pressure buildup from CO₂ evolution.

-

Storage: Store phenyl isocyanate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[8][9]

-

Spill & Waste Disposal: Small spills can be absorbed with an inert material like vermiculite.[9] All waste containing phenyl isocyanate must be disposed of according to institutional and local regulations for hazardous chemical waste.

Experimental Protocol

This protocol details the synthesis of 1,2-bis(3-phenylureido)ethane on a 10 mmol scale.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity/Notes |

| Ethylenediamine | 60.10 | 0.60 g (0.67 mL) | 10 | Anhydrous, >99% |

| Phenyl Isocyanate | 119.12 | 2.38 g (2.17 mL) | 20 | >98% |

| Diethyl Ether (Et₂O) | - | ~150 mL | - | Anhydrous |

| Round-bottom flask (RBF) | - | 1 x 250 mL | - | Oven-dried |

| Magnetic stir bar | - | 1 | - | - |

| Addition funnel | - | 1 x 60 mL | - | Oven-dried |

| Buchner funnel and filter flask | - | 1 set | - | - |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and analysis.

Step-by-Step Procedure

-

Preparation:

-

Place a 250 mL round-bottom flask, a 60 mL addition funnel, and a magnetic stir bar in an oven (>100 °C) for at least 2 hours. Allow them to cool to room temperature in a desiccator.

-

Assemble the flask and addition funnel under a nitrogen or argon atmosphere.

-

Causality: The use of dry glassware is critical to prevent the water-induced decomposition of phenyl isocyanate, which would lower the yield and contaminate the product.

-

-

Reagent Setup:

-

In the fume hood, add ethylenediamine (0.60 g, 10 mmol) and 50 mL of anhydrous diethyl ether to the 250 mL round-bottom flask. Begin stirring.

-

In a separate dry beaker, dissolve phenyl isocyanate (2.38 g, 20 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to the addition funnel.

-

Causality: Dissolving the reactants in a solvent helps to control the reaction rate and dissipate the heat generated, as the reaction is exothermic. Diethyl ether is a suitable solvent as the urea product is often poorly soluble, facilitating its precipitation and isolation.[10]

-

-

Reaction:

-

Add the phenyl isocyanate solution dropwise from the addition funnel to the stirring ethylenediamine solution over a period of 30 minutes.

-

A white precipitate should form almost immediately.

-

After the addition is complete, rinse the addition funnel with a small amount (~10 mL) of anhydrous diethyl ether and add it to the reaction flask.

-

Allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Causality: Dropwise addition prevents a rapid temperature increase. Stirring for an extended period ensures that both amine groups on the ethylenediamine have reacted.

-

-

Product Isolation and Purification:

-

Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid product in the funnel with two portions of cold diethyl ether (20 mL each).

-

Causality: Washing with cold solvent removes any unreacted starting materials and soluble impurities without dissolving a significant amount of the desired product.

-

Transfer the white solid to a pre-weighed watch glass and dry it in a vacuum oven at 50-60 °C to a constant weight.

-

-

Analysis:

-